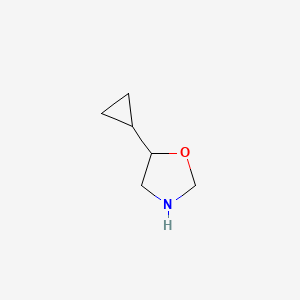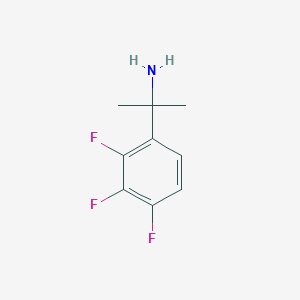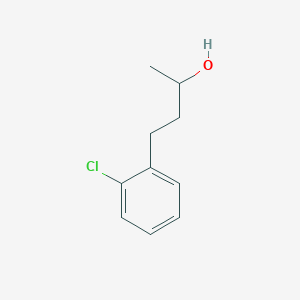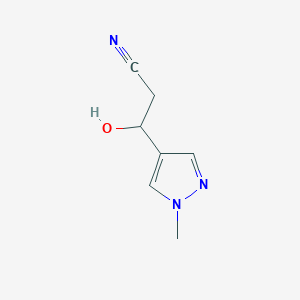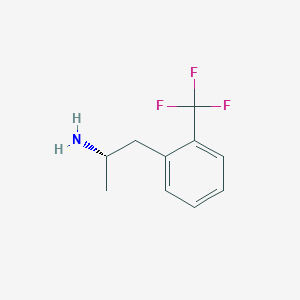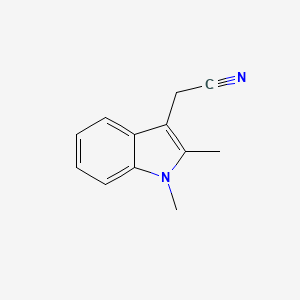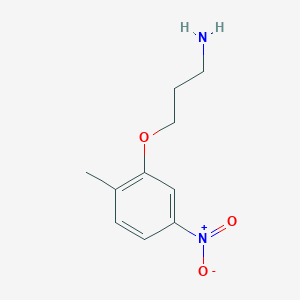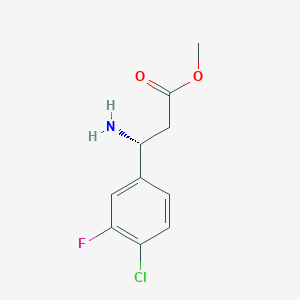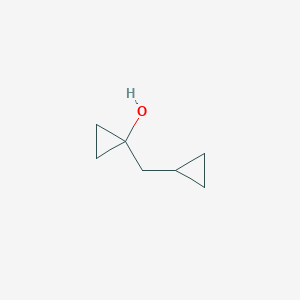
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its unique structure, which includes a bromoethyl group and a methylcyclopropyl group attached to the furan ring. Such structural features make it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction. For example, 2-bromoethanol can be reacted with a furan derivative in the presence of a base to form the desired product.
Attachment of the Methylcyclopropyl Group: The methylcyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Ethyl-substituted furans.
Substitution: Various substituted furans depending on the nucleophile used.
科学的研究の応用
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom in the bromoethyl group is a good leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The furan ring can be oxidized through the addition of oxygen atoms, leading to the formation of furanones or other oxygenated derivatives.
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)furan: Lacks the methylcyclopropyl group, making it less sterically hindered.
5-(2-Methylcyclopropyl)furan: Lacks the bromoethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan is unique due to the presence of both the bromoethyl and methylcyclopropyl groups
特性
分子式 |
C10H13BrO |
|---|---|
分子量 |
229.11 g/mol |
IUPAC名 |
2-(2-bromoethyl)-5-(2-methylcyclopropyl)furan |
InChI |
InChI=1S/C10H13BrO/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9H,4-6H2,1H3 |
InChIキー |
HCBIEXFNMJHTSM-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C2=CC=C(O2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



